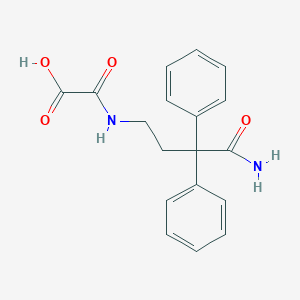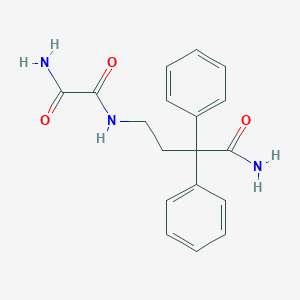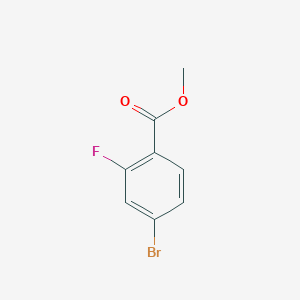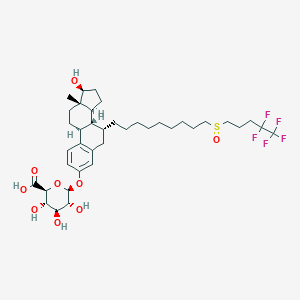
富维司特兰 3-β-D-葡糖醛酸苷
描述
Fulvestrant 3-β-D-Glucuronide is a metabolite of Fulvestrant, a selective estrogen receptor downregulator (SERD) used primarily in the treatment of hormone receptor-positive metastatic breast cancer. This compound is formed through the glucuronidation of Fulvestrant, a process that enhances its solubility and facilitates its excretion from the body .
科学研究应用
Fulvestrant 3-β-D-Glucuronide is extensively used in scientific research, particularly in the fields of:
Chemistry: Studying the metabolic pathways and biotransformation of Fulvestrant.
Biology: Investigating the role of glucuronidation in drug metabolism and excretion.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of Fulvestrant in breast cancer treatment.
Industry: Developing analytical methods for the quality control of Fulvestrant and its metabolites.
作用机制
Target of Action
Fulvestrant 3-β-D-Glucuronide is a metabolite of Fulvestrant , a pure anti-estrogenic steroid . The primary target of Fulvestrant is the estrogen receptor (ER) . The ER is a nuclear receptor that, when activated by estrogen, initiates a signaling cascade resulting in the propagation of breast cancer cells .
Mode of Action
Fulvestrant competitively and reversibly binds to estrogen receptors present in cancer cells . It achieves its anti-estrogen effects through two separate mechanisms. First, Fulvestrant binds to the receptors and downregulates them, preventing estrogen from binding to these receptors . This results in a complete inhibition of estrogen signaling through the ER .
Biochemical Pathways
The binding of Fulvestrant to the ER disrupts the normal biochemical pathways activated by estrogen. Specifically, it prevents the ER from dimerizing and translocating to the nucleus, where it would typically bind to specific DNA sequences (estrogen response elements) in target genes . This disruption inhibits the transcription and expression of estrogen-responsive genes, thereby blocking the estrogen-controlled proliferation of breast cancer cells .
Pharmacokinetics
The pharmacokinetics of Fulvestrant have been studied extensively. It is administered as a single, once-monthly intramuscular injection . This method of administration provides adequate bioavailability and allows for controlled release of the drug . Fulvestrant has minimal potential to be the subject or cause of significant cytochrome p450-mediated drug interactions .
Result of Action
The result of Fulvestrant’s action is the inhibition of estrogen-controlled proliferation of breast cancer cells . This is achieved through the downregulation of the ER, which disrupts estrogen signaling and blocks the transcription of estrogen-responsive genes . In preclinical models of breast cancer, Fulvestrant has shown exceptionally effective antitumor activity .
Action Environment
The efficacy of Fulvestrant can be influenced by various environmental factors. For instance, the use of clinically unachievable exposure levels of Fulvestrant as a benchmark in preclinical development of selective estrogen receptor degraders (SERDs) may negatively impact the selection of those molecules that are advanced for clinical development . Furthermore, these studies suggest that antagonist efficacy, as opposed to SERD activity, is likely to be the primary driver of clinical response .
生化分析
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fulvestrant 3-β-D-Glucuronide involves the regioselective protection of Fulvestrant, followed by glucuronidation. The process typically starts with the protection of the hydroxyl groups on Fulvestrant using acetate or benzoate groups.
Industrial Production Methods: Industrial production of Fulvestrant 3-β-D-Glucuronide follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) and gas chromatography (GC) to ensure the purity and quality of the final product .
化学反应分析
Types of Reactions: Fulvestrant 3-β-D-Glucuronide primarily undergoes conjugation reactions, such as glucuronidation and sulfation. These reactions enhance the compound’s solubility and facilitate its excretion .
Common Reagents and Conditions:
Glucuronidation: Utilizes glucuronic acid derivatives and catalysts such as tri-isobutyryl imidate.
Sulfation: Involves the use of sulfate donors like 3’-phosphoadenosine-5’-phosphosulfate (PAPS).
Major Products: The major products of these reactions are glucuronide and sulfate conjugates of Fulvestrant, which are more water-soluble and easily excreted from the body .
相似化合物的比较
Fulvestrant: The parent compound, a selective estrogen receptor downregulator.
Tamoxifen: A selective estrogen receptor modulator used in breast cancer treatment.
Raloxifene: Another selective estrogen receptor modulator with similar applications.
Uniqueness: Fulvestrant 3-β-D-Glucuronide is unique due to its role as a metabolite that enhances the solubility and excretion of Fulvestrant. Unlike Tamoxifen and Raloxifene, which have partial agonist effects, Fulvestrant and its metabolites act purely as antagonists, providing a distinct mechanism of action .
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H55F5O9S/c1-36-17-15-26-25-12-11-24(51-35-32(47)30(45)31(46)33(52-35)34(48)49)21-23(25)20-22(29(26)27(36)13-14-28(36)44)10-7-5-3-2-4-6-8-18-53(50)19-9-16-37(39,40)38(41,42)43/h11-12,21-22,26-33,35,44-47H,2-10,13-20H2,1H3,(H,48,49)/t22-,26-,27+,28+,29-,30+,31+,32-,33+,35-,36+,53?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOPWVCNVAHMQZ-HMGPPUQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H55F5O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454112 | |
| Record name | Fulvestrant 3-|A-D-Glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
782.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261506-27-8 | |
| Record name | Fulvestrant 3-beta-D-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261506278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fulvestrant 3-|A-D-Glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FULVESTRANT 3-.BETA.-D-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RB33MP5RCR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


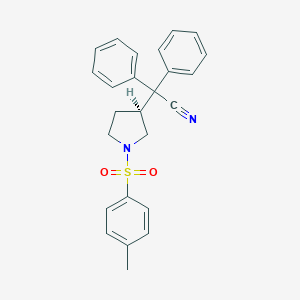


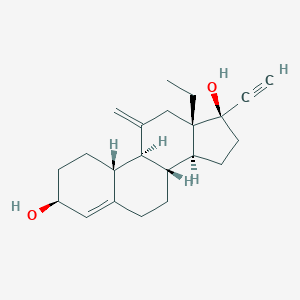


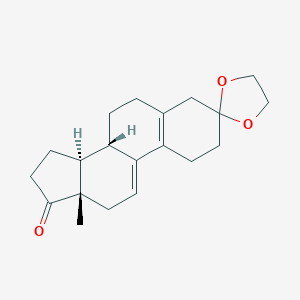
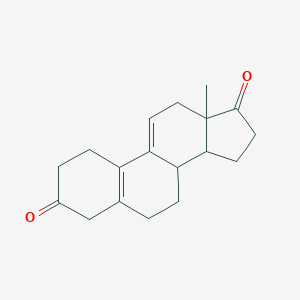
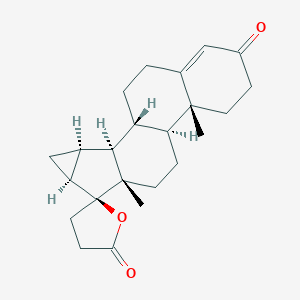
![2-[(8R,9S,13S,14S,17R)-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetonitrile](/img/structure/B195114.png)
